molecular formula C30H25FN2O5 B12019301 Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-14-7

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B12019301
CAS No.: 618444-14-7
M. Wt: 512.5 g/mol
InChI Key: PLSGVDMWYMXFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with a molecular formula of C30H25FN2O5 and a molecular weight of 512.543.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of phenanthroline derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C31H28N2O5C_{31}H_{28}N_2O_5 and a molecular weight of approximately 508.56 g/mol. The structure features a pyrrolo[1,2-a][1,10]phenanthroline core, which is modified with diisopropyl and fluorobenzoyl substituents. These modifications are crucial as they influence the compound's biological activity and solubility.

Structural Formula

Diisopropyl 11 4 fluorobenzoyl pyrrolo 1 2 a 1 10 phenanthroline 9 10 dicarboxylate\text{Diisopropyl 11 4 fluorobenzoyl pyrrolo 1 2 a 1 10 phenanthroline 9 10 dicarboxylate}

Antimicrobial Activity

Research indicates that phenanthroline derivatives exhibit significant antimicrobial properties. Specifically, this compound may possess similar activity due to the presence of the phenanthroline moiety. Studies have shown that 1,10-phenanthroline compounds can inhibit various bacterial strains by disrupting cellular processes and inhibiting key enzymes such as dihydrofolate reductase (DHFR) .

The mechanism by which phenanthroline derivatives exert their antimicrobial effects primarily involves metal chelation. The ability to form stable metal complexes enhances their efficacy against bacterial targets. For instance, metal-phen complexes have been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, this compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in specific cancer cells through the activation of caspase pathways . The structural modifications play a critical role in enhancing its selectivity and potency against tumor cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phenanthroline derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) compared to normal fibroblast cells. The IC50 value was calculated at approximately 25 µM after 48 hours of exposure .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis
Targeted Cancer Cell LinesSelective cytotoxicity

Properties

CAS No.

618444-14-7

Molecular Formula

C30H25FN2O5

Molecular Weight

512.5 g/mol

IUPAC Name

dipropan-2-yl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3

InChI Key

PLSGVDMWYMXFDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.